molecular formula C12H10N2O B1416484 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one CAS No. 1012068-73-3

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

Cat. No. B1416484
M. Wt: 198.22 g/mol
InChI Key: GNFFCOIZNPHSDE-UHFFFAOYSA-N
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Description

“9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” is a chemical compound that has been studied for its potential antileishmanial properties . It is a derivative of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one .


Synthesis Analysis

The compound can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . This involves the synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines .


Molecular Structure Analysis

The molecular structure of “9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” is complex and includes a pyrrolo and a quinolin ring . The benzene moiety of isoindolin-l-one is replaced by a quinoline ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” include the one-step synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines .

Scientific Research Applications

1. Antileishmanial Agents

  • Application Summary : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
  • Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
  • Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

2. Fibroblast Growth Factor Receptor Inhibitors

  • Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .
  • Methods of Application : The derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, 2, and 3 .
  • Results : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

properties

IUPAC Name

9-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10/h2-5H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFFCOIZNPHSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 6
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

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